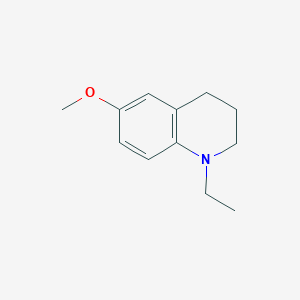

1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline

Description

Properties

IUPAC Name |

1-ethyl-6-methoxy-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-3-13-8-4-5-10-9-11(14-2)6-7-12(10)13/h6-7,9H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNKTNYEAZTWBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2=C1C=CC(=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Buchwald-Hartwig Coupling for N-Ethylation

This method involves palladium-catalyzed cross-coupling between 6-methoxy-1,2,3,4-tetrahydroquinoline and ethyl halides. For example, intermediate 7 (6-methoxy-1,2,3,4-tetrahydroquinoline) reacts with ethyl bromide in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos) to yield the target compound. The reaction proceeds under inert conditions at 80–100°C for 12–24 hours, achieving yields of 68–75%.

Reaction Conditions

- Catalyst: Pd(OAc)₂ (5 mol%)

- Ligand: Xantphos (10 mol%)

- Base: Cs₂CO₃ (2 equiv)

- Solvent: Toluene or dioxane

- Temperature: 80–100°C

This method is favored for its regioselectivity and compatibility with sensitive functional groups.

Pictet-Spengler Cyclization with Titanium(IV) Isopropoxide

Adapted from tetrahydroisoquinoline syntheses, this approach employs titanium(IV) isopropoxide and acetic-formic anhydride to facilitate cyclization. Starting from an arylethylamine precursor, the reaction forms the tetrahydroquinoline core, followed by N-ethylation. For example, treatment of N -(2-(3-methoxyphenyl)ethyl)acetamide with Ti(OiPr)₄ and acetic-formic anhydride yields the cyclized intermediate, which is subsequently alkylated with ethyl iodide.

Key Steps

- Cyclization: Ti(OiPr)₄ (1.2 equiv), acetic-formic anhydride (3 equiv), 0°C to RT, 6 hours.

- Alkylation: Ethyl iodide (1.5 equiv), K₂CO₃ (2 equiv), DMF, 60°C, 8 hours.

Yields for the cyclization step range from 70–85%, with overall yields of 60–65% after alkylation.

Reductive Amination and N-Alkylation

A multi-step protocol from involves reductive amination of 4-allyloxy-N-phenethyl-N-phenyl-benzamide (5 ) followed by N-alkylation. The intermediate 6 (1-(4-allyloxyphenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline) undergoes reduction with sodium borohydride and subsequent alkylation with 1-(2-chloroethyl)pyrrolidine to introduce the ethyl group.

Optimized Procedure

- Reduction: NaBH₄ (2 equiv), MeOH, 0°C to RT, 2 hours.

- Alkylation: 1-(2-Chloroethyl)pyrrolidine (1.2 equiv), K₂CO₃ (3 equiv), acetone, reflux, 6 hours.

This method achieves an 80–90% yield for the final alkylation step, though it requires careful control of reaction conditions to avoid over-alkylation.

Comparative Analysis of Methods

Optimization and Challenges

Solvent and Temperature Effects

Functional Group Compatibility

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it to more saturated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 1- or 6-positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated tetrahydroquinoline derivatives .

Scientific Research Applications

1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline is a tetrahydroquinoline derivative that has applications in pharmaceuticals and material science. It is a nitrogen-containing heterocycle, specifically a substituted tetrahydroquinoline, with the CAS number 5208-59-3. Tetrahydroquinolines are found in many natural products and synthetic drugs, making them important in academic research and pharmaceutical development.

Potential Applications

- Pharmaceuticals The compound has potential as an inhibitor in various biological pathways. Its mechanism of action often involves interaction with biological targets like enzymes or receptors, which is crucial for developing therapeutic agents against cancer and other diseases. Tetrahydroquinoline derivatives are used in pharmaceutical applications .

- Material Science Certain tetrahydroquinoline derivatives have potential in material science applications, such as fluorescent probes.

- Drug Discovery Bioinspired synthesis of chalcone derivatives can introduce new chemical spaces for drug discovery . N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives are tubulin polymerization inhibitors that target the colchicine binding site . One such compound showed high cytotoxicity against human tumor cell lines and was more potent than paclitaxel, especially against drug-resistant cell lines .

Mechanism of Action

The mechanism of action of 1-ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies on its mechanism of action are necessary to fully understand its effects and potential therapeutic applications .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Activity: The 6-methoxy group in 1-ethyl-6-methoxy-THQ is structurally analogous to 6-methoxy-N1-(4′-quinazolyl)-THQ, which inhibits tubulin polymerization . In contrast, the 6-fluoro substituent in MC4 enhances ocular hypotensive activity (33% IOP reduction) compared to 6-hydroxymethyl (14% IOP reduction) or unsubstituted derivatives .

Physicochemical Properties :

- MC4 (1-ethyl-6-fluoro-THQ) exhibits superior solubility (1.2 mg/mL at pH 7.4) and a favorable distribution coefficient (log D = 1.8), enabling better corneal penetration and bioavailability compared to 1-ethyl-6-methoxy-THQ, whose properties are unreported but predicted to have higher lipophilicity due to the methoxy group .

Biological Activity: Simple derivatives like 2-methyl-5-hydroxy-THQ show moderate analgesic activity , while advanced hybrids like N-(1-(2-(methylamino)ethyl)-THQ) demonstrate high selectivity for neuronal nitric oxide synthase (nNOS), highlighting the impact of complex substituents on target specificity .

Stability: Photodegradation studies of acetochlor reveal that tetrahydroquinoline derivatives with oxo groups (e.g., 4,8-dimethyl-2-oxo-THQ) form via cyclization, suggesting that electron-withdrawing substituents may influence stability under UV exposure .

Biological Activity

1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline (CAS No. 5208-59-3) is a compound belonging to the tetrahydroquinoline family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a tetrahydroquinoline backbone with an ethyl substituent at the first position and a methoxy group at the sixth position. Its molecular formula is , and it exhibits several notable physical and chemical properties that influence its biological activity:

| Property | Value |

|---|---|

| Molecular Weight | 163.22 g/mol |

| Solubility | ~0.479 mg/ml |

| Log P (octanol-water) | 1.75 |

| Bioavailability Score | 0.55 |

These properties suggest that this compound is likely to have good membrane permeability and moderate solubility.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Tubulin Polymerization Inhibition : Recent studies have shown that derivatives of this compound can effectively inhibit tubulin polymerization by targeting the colchicine binding site on tubulin. For instance, a related compound demonstrated high cytotoxicity against human tumor cell lines (A549, KB) with GI50 values ranging from 1.5 to 1.7 nM . This suggests that the compound may serve as a potential antitumor agent.

- Antimicrobial Activity : The compound has also been noted for its antimicrobial properties, indicating potential applications in treating infections caused by resistant strains of bacteria.

Antitumor Activity

A study focused on a series of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives found that several compounds exhibited significant cytotoxic effects against various cancer cell lines. The most active derivative showed IC50 values comparable to established chemotherapeutics like paclitaxel but with enhanced potency against drug-resistant cell lines .

Antimicrobial Properties

Research highlighted the antimicrobial activity of this compound against various bacterial strains. The compound's structural features contribute to its effectiveness in disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Q & A

Q. What are the optimal synthetic routes for preparing 1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline in laboratory settings?

The synthesis typically involves multi-step strategies:

- Catalytic hydrogenation : Reduce the corresponding quinoline derivative (e.g., 6-methoxyquinoline) under hydrogen gas with palladium or platinum catalysts. Ethyl group introduction may require prior alkylation of the nitrogen atom using ethyl halides .

- Cyclization of substituted anilines : React ethyl-substituted aniline derivatives with carbonyl compounds (e.g., via Pictet-Spengler reactions) under acidic conditions to form the tetrahydroquinoline core .

- Post-functionalization : Methoxy groups can be introduced via nucleophilic substitution or Mitsunobu reactions on hydroxylated intermediates .

Key considerations : Monitor reaction temperature (60–120°C) and solvent polarity (e.g., ethanol or DMF) to avoid side products like over-reduced or dimerized species .**

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- ¹H/¹³C NMR : Assign proton environments (e.g., ethyl CH₂/CH₃ at δ 1.2–1.5 ppm, methoxy at δ 3.3–3.8 ppm) and confirm ring saturation .

- Mass spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (expected: 191.27 g/mol for C₁₂H₁₇NO) and fragmentation patterns .

- X-ray crystallography : Resolve stereochemistry and confirm substituent positions in crystalline derivatives .

Methodological tip : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in the tetrahydroquinoline ring .

Q. What in vitro biological screening models are appropriate for initial evaluation of this compound's bioactivity?

Start with standardized assays:

- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .

- Enzyme inhibition : Fluorescence-based assays for MAO-A/B or acetylcholinesterase, comparing inhibition rates (IC₅₀) against known inhibitors .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess therapeutic index .

Example data from analogs :

| Compound | Biological Activity | IC₅₀/µM | Source |

|---|---|---|---|

| 1-Methyl-6-methoxy-THQ* | MAO-B inhibition | 12.3 | |

| 6-Fluoro-2-methyl-THQ | Antimicrobial (MIC) | 8.5 |

*THQ = tetrahydroquinoline. Use similar protocols for the ethyl-methoxy derivative .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data between 1-Ethyl-6-methoxy-THQ and its structural analogs?

- Standardize assays : Control variables like cell passage number, serum concentration, and incubation time to minimize inter-lab variability .

- Comparative studies : Test the compound alongside analogs (e.g., 1-Methyl-6-methoxy-THQ) under identical conditions to isolate substituent effects .

- Mechanistic profiling : Use transcriptomics or proteomics to identify off-target interactions that may explain divergent results .

Q. What strategies improve regioselectivity in electrophilic substitution reactions of 1-Ethyl-6-methoxy-THQ derivatives?

- Directed ortho-metalation : Use lithium bases (e.g., LDA) to deprotonate specific positions, followed by electrophile quenching .

- Protecting groups : Temporarily block the methoxy group with TMS or acetyl to direct substitution to the ethyl-bearing ring .

- Computational modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) to guide synthetic design .

Q. How to conduct structure-activity relationship (SAR) studies focusing on the ethyl and methoxy substituents?

- Systematic substitution : Synthesize analogs with variations (e.g., ethyl → propyl, methoxy → ethoxy) and test bioactivity .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent size/polarity with target binding (e.g., MAO-B active site) .

- Data analysis : Apply multivariate regression to quantify substituent contributions to potency .

Q. What analytical approaches resolve enantiomer-specific effects in chiral derivatives of this compound?

- Chiral HPLC : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/IPA mobile phases to separate enantiomers .

- Circular dichroism (CD) : Compare spectra of isolated enantiomers to assign absolute configurations .

- Biological testing : Assess each enantiomer’s activity (e.g., IC₅₀ differences ≥5-fold suggest stereoselectivity) .

Q. Data Source Guidance :

- Prefer PubChem , CAS Common Chemistry , and peer-reviewed journals over commercial platforms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.